PROTAC FLT3/CDK9 degrader-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC FLT3/CDK9 degrader-1 is a potent dual degrader targeting FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 9 (CDK9). This compound is designed to induce apoptosis and effectively degrade the target proteins FLT3 and CDK9, making it a promising candidate for research in acute myeloid leukemia (AML) with FLT3-ITD mutations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC FLT3/CDK9 degrader-1 involves the conjugation of ligands for FLT3 and CDK9 with a linker that facilitates the formation of a heterobifunctional molecule. The synthetic route typically includes:
Ligand Synthesis: Preparation of individual ligands for FLT3 and CDK9.
Linker Attachment: Conjugation of the ligands with a linker molecule.
Final Assembly: Coupling the conjugated ligands to form the final PROTAC molecule
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis of the individual components followed by their conjugation under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
PROTAC FLT3/CDK9 degrader-1 primarily undergoes:
Degradation Reactions: Induces proteasomal degradation of FLT3 and CDK9.
Apoptosis Induction: Triggers apoptosis in target cells
Common Reagents and Conditions
Reagents: Common reagents include proteasome inhibitors like MG132 to study the degradation process.
Conditions: Typical conditions involve incubation of the compound with target cells at varying concentrations and time points to observe the degradation and apoptotic effects
Major Products Formed
The major products formed from these reactions are the degraded fragments of FLT3 and CDK9 proteins, which are subsequently processed by the proteasome .
Scientific Research Applications
PROTAC FLT3/CDK9 degrader-1 has several scientific research applications:
Chemistry: Used to study the chemical properties and degradation mechanisms of dual-target PROTACs.
Biology: Investigates the biological pathways involving FLT3 and CDK9, particularly in cancer cells.
Medicine: Explores therapeutic potential in treating AML with FLT3-ITD mutations.
Mechanism of Action
PROTAC FLT3/CDK9 degrader-1 exerts its effects through a mechanism known as proteolysis-targeting chimera (PROTAC). The compound binds to FLT3 and CDK9, recruiting an E3 ubiquitin ligase, which tags the target proteins for degradation by the proteasome. This process leads to the effective reduction of FLT3 and CDK9 levels, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
PROTAC CDK9 Degrader-1: Selectively degrades CDK9.
PROTAC FLT3/CDKs degrader-1: Targets FLT3 and multiple cyclin-dependent kinases.
KI-CDK9d-32: A highly potent and selective CDK9 degrader
Uniqueness
PROTAC FLT3/CDK9 degrader-1 is unique due to its dual-targeting capability, effectively degrading both FLT3 and CDK9. This dual action enhances its potential therapeutic efficacy, particularly in cancers with FLT3-ITD mutations .
Properties
Molecular Formula |
C48H62N12O7 |
---|---|
Molecular Weight |
919.1 g/mol |
IUPAC Name |
N-[2-[2-[2-[4-[4-[[2-[(4-aminocyclohexyl)methyl]-9-cyclopentylpurin-6-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide |
InChI |
InChI=1S/C48H62N12O7/c49-32-10-8-31(9-11-32)28-39-54-44(43-45(55-39)59(30-52-43)35-4-1-2-5-35)53-33-12-14-34(15-13-33)58-21-19-57(20-22-58)23-25-67-27-26-66-24-18-50-41(62)29-51-37-7-3-6-36-42(37)48(65)60(47(36)64)38-16-17-40(61)56-46(38)63/h3,6-7,12-15,30-32,35,38,51H,1-2,4-5,8-11,16-29,49H2,(H,50,62)(H,53,54,55)(H,56,61,63) |
InChI Key |
UKICDSIDQFKJID-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=NC3=C(N=C(N=C32)CC4CCC(CC4)N)NC5=CC=C(C=C5)N6CCN(CC6)CCOCCOCCNC(=O)CNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.